molecular formula C15H16FN3O4S B5824737 {4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-3-ISOXAZOLYL)METHANONE

{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-3-ISOXAZOLYL)METHANONE

Cat. No.: B5824737
M. Wt: 353.4 g/mol
InChI Key: SIHKFPXDKYLHAW-UHFFFAOYSA-N
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Description

{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-3-ISOXAZOLYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a fluorophenylsulfonyl group and an isoxazolylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-3-ISOXAZOLYL)METHANONE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and further reacted to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-3-ISOXAZOLYL)METHANONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-3-ISOXAZOLYL)METHANONE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: It finds applications in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-3-ISOXAZOLYL)METHANONE involves its interaction with specific molecular targets. The fluorophenylsulfonyl group can interact with enzymes or receptors, modulating their activity. The isoxazolylmethanone moiety may also play a role in binding to biological targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-3-ISOXAZOLYL)METHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O4S/c1-11-10-14(17-23-11)15(20)18-6-8-19(9-7-18)24(21,22)13-4-2-12(16)3-5-13/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHKFPXDKYLHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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